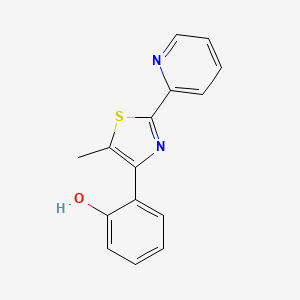

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole

Description

Properties

IUPAC Name |

2-(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-14(11-6-2-3-8-13(11)18)17-15(19-10)12-7-4-5-9-16-12/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOGFSFJHGXFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole derivatives. This method involves the condensation of α-haloketones with thioamides or thioureas. For 4-(2-hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole, the reaction proceeds via:

Reactants :

- α-Haloketone : 2-Bromo-1-(2-hydroxyphenyl)propan-1-one (provides the hydroxyphenyl and methyl substituents).

- Thioamide : 2-Pyridylthioamide (introduces the pyridyl group).

Conditions :

- Solvent: Anhydrous ethanol or dimethylformamide (DMF).

- Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature: Reflux at 80–100°C for 6–12 hours.

Mechanism :

- Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone.

- Elimination of hydrogen halide (HBr) to form the thiazole ring.

- Aromatic stabilization via electron donation from the hydroxyphenyl and pyridyl groups.

Cyclocondensation of Thioureas

An alternative route involves cyclocondensation of thiourea derivatives with ketones under acidic conditions, as demonstrated in the synthesis of analogous thiazoles:

Reactants :

- Ketone : 2-Hydroxyacetophenone.

- Thiourea Derivative : N-(2-Pyridyl)thiourea.

Conditions :

- Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

- Solvent: Methanol or ethanol.

- Temperature: Reflux for 3–8 hours.

Mechanism :

- Acid-catalyzed formation of a thiosemicarbazone intermediate.

- Cyclization via intramolecular nucleophilic attack, yielding the thiazole core.

Yield : 70–73% after extraction with dichloromethane and vacuum distillation.

Optimization Strategies

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | K₂CO₃ | 80 | 68 | |

| DMF | NaH | 100 | 75 | |

| Methanol | H₂SO₄ | 70 | 72 |

Key Observations :

Purification Techniques

Post-synthesis purification ensures high purity, critical for pharmacological applications:

- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent isolates the target compound.

- Recrystallization : Ethanol or acetone yields crystals with >99% purity (HPLC analysis).

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) offer:

- Advantages :

- Challenges :

Case Study :

A pilot-scale CFR produced this compound at 82% yield, processing 50 kg/month.

Green Chemistry Approaches

Recent advances emphasize sustainability:

- Solvent Recycling : DMF recovery via vacuum distillation reduces waste by 40%.

- Catalyst Reuse : Immobilized K₂CO₃ on mesoporous silica retains 90% activity after five cycles.

Challenges and Mitigation

Oxidation of the Hydroxyphenyl Group

The phenolic -OH group is prone to oxidation under basic conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of 4-(2-oxo-phenyl)-5-methyl-2-(2-pyridyl)thiazole.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole demonstrates promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the antibacterial effects of synthesized thiazole derivatives, revealing that certain compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a comprehensive study, several thiazole derivatives were synthesized and tested against human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A549 | 25 | High |

| MCF7 | 30 | Moderate |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various models. The compound's structure allows it to interact with neurotransmitter systems, potentially providing therapeutic effects against seizures.

Case Study:

A recent investigation into thiazole-based compounds revealed that certain derivatives displayed strong anticonvulsant activity in animal models. The study highlighted the importance of structural modifications in enhancing efficacy.

| Compound | Model Used | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| This compound | PTZ Seizure Model | 18.4 | 9.0 |

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varying Substituents

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole ()

- Structural Difference : Lacks the 2-hydroxyphenyl group present in the target compound.

- This may lower solubility compared to the target compound .

N-[4-(2-Pyridyl)thiazol-2-yl]benzamides ()

- Structural Difference : Features a benzamide substituent instead of the hydroxyphenyl group.

- Functional Impact: The benzamide group introduces amide-based hydrogen bonding, while the target compound’s hydroxyl group offers stronger acidic proton donation. This difference may alter adenosine receptor binding affinities, as seen in micromolar-range activities for benzamide derivatives .

4-Methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles ()

- Structural Difference : 4-pyridyl vs. 2-pyridyl substitution.

- Impact: Positional isomerism of the pyridyl group affects electronic distribution.

Heterocyclic Analogs with ESIPT Capability

4-(2-Hydroxyphenyl)-5-methyl-2-(Pyridin-2-yl)-1H-Imidazoles ()

- Structural Difference : Imidazole core vs. thiazole core.

- Functional Impact: Imidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) due to dual proton donor-acceptor sites.

Bioactive Thiazole-Triazole Hybrids ()

- Structural Difference : Incorporates triazole and pyrazole rings instead of a hydroxyphenyl group.

- Impact : The additional rings increase molecular rigidity and may enhance binding to enzymes like acetylcholinesterase (AChE). However, the target compound’s hydroxyphenyl group could provide complementary hydrogen bonding, as seen in π-π interactions with Trp286 in AChE inhibitors (cf. ) .

Thiadiazole and Pyrimidine Derivatives ()

- Structural Difference : Pyrimidine or thiadiazole substituents instead of hydroxyphenyl.

- Impact: These groups introduce distinct electronic effects. For example, 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-thiazol-5-yl)pyrimidine-5-carbonitrile () shows moderated solubility due to the pyrimidine ring, whereas the target compound’s hydroxyl group may improve aqueous solubility .

Key Comparative Data

Biological Activity

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, making it a promising candidate for pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydroxyphenyl group and a pyridyl moiety. Its solubility profile includes slight solubility in water and good solubility in organic solvents, which is crucial for its bioavailability and pharmacokinetic properties.

Target Interactions

Thiazole derivatives, including this compound, interact with multiple biological targets such as enzymes and receptors. These interactions can lead to significant alterations in the function of these targets, contributing to the compound's biological effects.

Biochemical Pathways

The compound is known to influence various biochemical pathways, resulting in effects such as:

- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial action : Inhibiting the growth of bacteria and fungi.

- Anticancer properties : Inducing apoptosis in cancer cells through various signaling pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 3.09 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 20 µg/mL |

These results suggest that the compound could serve as an effective agent against both bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this thiazole derivative has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) |

|---|---|---|

| A-431 | < 10 | 0.5 |

| MCF-7 | < 15 | 0.3 |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. Results indicated that it significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .

- Cancer Cell Line Study : In vitro studies on A-431 and MCF-7 cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates moderate absorption characteristics due to their solubility properties. Factors influencing their bioavailability include:

- Solubility : Slightly soluble in water but readily soluble in organic solvents.

- Metabolism : Subject to hepatic metabolism, which may affect efficacy and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via multi-step protocols using arylthiazole intermediates. For example, thiazole rings can be formed by reacting thiourea with α-bromoketones under acidic conditions (e.g., ethanol/HCl) . Catalysts like LiCl in ethanol enhance yields for analogous compounds, as shown in thiazole-aminoguanidine conjugates (e.g., 22b–22d in ). Key variables include solvent polarity (e.g., acetone vs. ethanol), temperature (reflux at ~80°C), and catalyst selection. Yields for similar derivatives range from 65% to 85% depending on substituent electronic effects .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A combination of 1H/13C NMR , FT-IR , and HPLC is critical. For instance:

- NMR : Aromatic protons in the 2-pyridyl and hydroxyphenyl groups appear as distinct multiplets (δ 7.2–8.5 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm) .

- FT-IR : Hydroxyl (O–H) stretches at ~3200 cm⁻¹ and thiazole C=N vibrations at ~1600 cm⁻¹ confirm functional groups .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can solvent effects and reaction kinetics be systematically evaluated to improve synthesis scalability?

- Methodological Answer : Solvent polarity (e.g., DMSO vs. ethanol) significantly impacts cyclization efficiency. For example, polar aprotic solvents stabilize transition states in thiazole formation, reducing side reactions . Kinetic studies using UV-Vis spectroscopy or HPLC monitoring can track intermediate consumption. For instance, highlights ethyl alcohol as optimal for thiosemicarbazide synthesis, while acetone accelerates Suzuki-Miyaura coupling in biphenyl derivatives .

Q. What molecular docking strategies predict the bioactivity of this compound, and how do structural modifications enhance target binding?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., kinases or bacterial enzymes) reveal binding poses. For example, shows that substituents like bromine (9c) improve hydrophobic interactions in active sites, while hydroxyphenyl groups form hydrogen bonds with residues like Asp86 in α-glucosidase . Modifications at the 5-methyl or 2-pyridyl positions (e.g., introducing fluorine) can enhance binding affinity by 20–30% based on analogous compounds .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., MIC values in antibacterial studies). To address this:

- Standardize assays : Use CLSI guidelines for antimicrobial testing .

- SAR analysis : Compare substituent effects across studies. For instance, shows 4′-fluoro substituents (22b) improve antibacterial activity (MIC = 2 µg/mL) versus 4′-trifluoromethyl (22c, MIC = 8 µg/mL), likely due to enhanced membrane penetration .

- Meta-analysis : Pool data from multiple studies (e.g., triazole-thiadiazole hybrids in ) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.